

Key α -Tubulin Mutations Conferring Oryzalin Resistance

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Compound Focus: Oryzalin

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The following table summarizes the most clinically and agriculturally significant α -tubulin mutations that lead to **oryzalin** resistance, as identified in plant, protozoan, and model organism studies.

Mutation (Position)	Organisms / Systems Where Identified	Postulated Resistance Mechanism	Key Experimental Evidence	Phenotypic Notes / Fitness Cost
L136F [1] [2] [3]	<i>Toxoplasma gondii</i> , <i>Tetrahymena thermophila</i> , <i>Setaria viridis</i> , <i>Alopecurus aequalis</i>	Decreased oryzalin affinity for tubulin dimers; Altered microtubule assembly properties [1] [2].	Direct measurement of decreased oryzalin affinity in purified mutant tubulin; Reduced critical concentration for microtubule assembly [1] [4].	
T239I [5] [2] [3]	<i>Toxoplasma gondii</i> , <i>Eleusine indica</i> , <i>Setaria viridis</i> , <i>Lolium rigidum</i>	Often implicated in altering the dinitroaniline binding site [5].	Confirmed via transgenic expression in rice calli [5].	Associated with a moderate fitness penalty in some plant systems [5].
R243M / R243K [5]	<i>Lolium rigidum</i> , <i>Toxoplasma</i>	Spatial shift of the trifluralin binding	Confirmed via transgenic expression	In plants, the R243M mutation

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[2]	<i>gondii</i>	domain, reducing ligand-tubulin contacts [5].	in rice calli; Molecular docking models [5].	can cause helical growth when homozygous [6].
M268T [5] [3]	<i>Toxoplasma gondii</i> , <i>Eleusine indica</i>	Potential compensation for dinitroaniline's destabilizing effect by increasing protofilament affinity [1].	Identified in resistant weed biotypes; Confers resistance in transgenic systems [5].	
I252L (V252L in T. gondii) [1] [3]	<i>Tetrahymena thermophila</i> , <i>Toxoplasma gondii</i>	Alters dinitroaniline affinity and critical concentration for assembly; Located in the GTPase activating domain [1].	Direct measurement of decreased oryzalin affinity in purified mutant tubulin [1].	
V202F [2] [3]	<i>Lolium rigidum</i> , <i>Alopecurus aequalis</i>	Significant decrease in oryzalin affinity; Presence of phenylalanine at 202 is linked to natural insensitivity in mammals [2] [3].	Identified in resistant weed populations; Computational binding affinity studies [2] [3].	

Experimental Protocols & Workflows

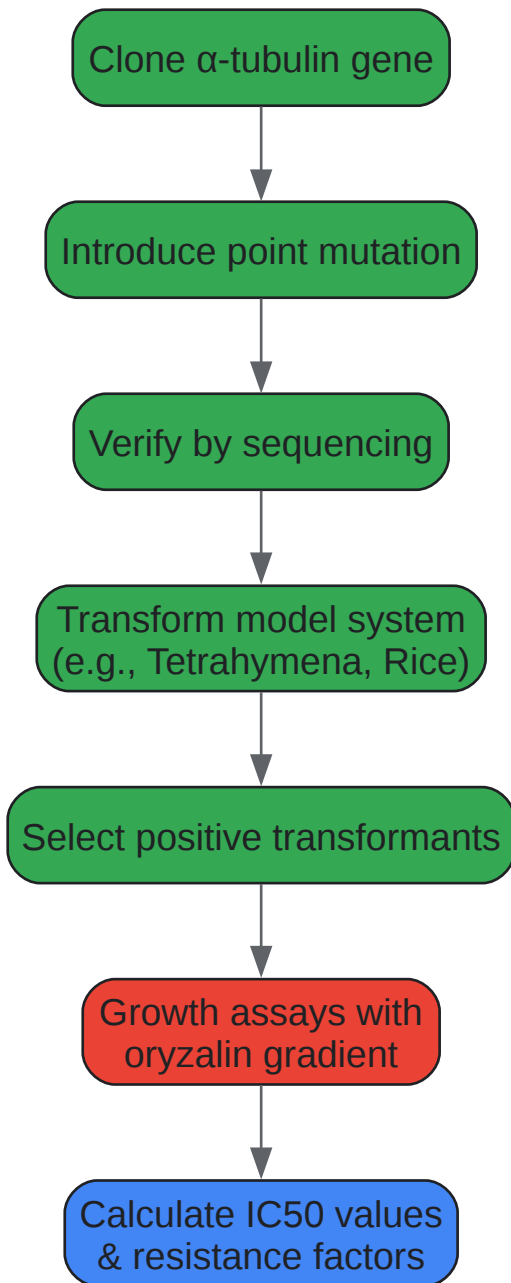
Here are detailed methodologies for key experiments used to study these resistance mechanisms.

Protocol 1: Testing Resistance In Planta Using Mutant Tubulin Expression

This protocol is adapted from transgenic studies in rice calli and *Tetrahymena* [1] [5].

- **Gene Cloning and Mutagenesis:** Clone the wild-type α -tubulin gene from your target organism into an appropriate expression vector. Introduce desired point mutations (e.g., L136F, T239I) using site-directed mutagenesis kits and verify the sequence [1].
- **Transformation:** Introduce the mutant and wild-type constructs into your model system.
 - For *Tetrahymena thermophila*, use biolistic transformation of mating cells (heterokaryons) with a linearized plasmid containing the mutant gene [1].
 - For plant systems like rice, use *Agrobacterium*-mediated transformation of calli [5].
- **Selection and Culture:** Select for transformed cells using appropriate antibiotics or markers. For *Tetrahymena*, this involves creating strains that solely express the mutant α -tubulin [1].
- **Growth Assays:** Culture transgenic organisms in liquid or solid media containing a range of **oryzalin** concentrations (e.g., 0 to 15 μ M for *Tetrahymena* [1]; field rates for plants [5]). Monitor growth by measuring culture turbidity (OD600) or assessing seedling emergence and survivorship over several days or weeks [1] [5].
- **Data Analysis:** Calculate resistance factors by comparing the herbicide concentrations required to inhibit growth by 50% (IC50) between wild-type and mutant-expressing lines.

The workflow for this protocol can be summarized as follows:



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Experimental Workflow for In Planta Resistance Testing

Protocol 2: Computational Analysis of Mutation Effects on Binding

This protocol is based on studies that used molecular modeling to understand how mutations reduce **oryzalin** affinity [2] [3].

- **Protein Structure Preparation:** Obtain a high-resolution structure of α -tubulin. The *Tetrahymena thermophila* α/β -tubulin heterodimer (if available) is relevant, or use a homology model based on a closely related susceptible organism [3].
- **Modeling Mutations:** Use computational software (e.g., PyMOL, Rosetta) to introduce the point mutation of interest (e.g., L136F, V202F) into the wild-type structure [2].
- **Molecular Docking:** Perform flexible molecular docking of **oryzalin** into the proposed binding site (e.g., the pironetin site [3]) on both the wild-type and mutant α -tubulin structures.
- **Binding Affinity Calculation:** Employ alchemical free energy methods (e.g., using mCSM-lig server) or molecular dynamics (MD) simulations with MM-PBSA/GBSA to calculate the change in binding free energy ($\Delta\Delta G$) caused by the mutation. A positive $\Delta\Delta G$ indicates weakened binding [2].
- **Analysis of Interactions:** Analyze the simulation trajectories to identify changes in key hydrophobic contacts, hydrogen bonds, or van der Waals interactions between **oryzalin** and the tubulin binding pocket [3].

Frequently Asked Questions (FAQs)

Q1: Why does the L136F mutation, which seems to simply add a bulky side group, actually enhance microtubule assembly in some systems? A1: The L136F mutation is located within the proposed dinitroaniline binding site. While it directly interferes with **oryzalin** binding, it also appears to stabilize the tubulin dimer, leading to a significantly lower critical concentration (C_c) for microtubule assembly. This means mutant tubulin polymerizes more readily than wild-type, which may compensate for the herbicide's destabilizing effects [1] [4].

Q2: Are there any known fitness costs associated with these resistance mutations? A2: Yes, fitness costs are common. For example, the T239I mutation in plants can be associated with a moderate fitness penalty [5]. In *Toxoplasma gondii*, various α -tubulin mutations confer resistance at a cost to microtubule function [5]. In *Lolium rigidum*, the R243M mutation causes helical growth in homozygous plants, indicating a defect in normal cellular elongation [6]. This recessive nature and associated fitness cost can slow the evolution of resistance in field populations.

Q3: My experiment shows resistance in a whole organism, but I cannot find a known mutation in the α -tubulin gene. What other mechanisms should I investigate? A3: Target-site mutation is not the only resistance mechanism. You should investigate:

- **Non-Target-Site Resistance (NTSR):** This is often due to enhanced herbicide metabolism. In *Lolium rigidum*, a cytochrome P450 gene (*CYP81A10*) has been identified that confers resistance to trifluralin by breaking it down [6].
- **Enhanced Metabolic Resistance:** General upregulation of detoxifying enzymes can lead to reduced levels of the active herbicide reaching the tubulin target [6].

Q4: Where is the definitive binding site for oryzalin on α -tubulin? **A4:** The precise binding site is still an active area of research, but recent computational and genetic evidence strongly points to the **pironetin binding site** on α -tubulin. This site accommodates key resistance mutations like L136F, T239I, and V252L. Docking studies show **oryzalin** binds here with its dipropylamine chain inserted into a hydrophobic pocket and its sulfonamide group oriented toward the solvent [3].

Q5: What is a reliable resource for cross-referencing known tubulin mutations and their phenotypes?

A5: The **Tubulin Database** (TubulinDB.bio.uci.edu) is an extensively curated online resource. It catalogs nearly 18,000 missense mutations, post-translational modifications, and ligand interactions from diverse organisms, all mapped to a universal tubulin numbering system [7].

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